Methyl 3-acetoxy-5-hydroxybenzoate
Description
Methyl 3-acetoxy-5-hydroxybenzoate is an organic compound that belongs to the class of aromatic esters. It is characterized by the presence of both acetoxy and hydroxy functional groups attached to a benzene ring. This compound is typically a white to light yellow solid and is soluble in organic solvents such as ethanol and dimethylformamide .
Properties
Molecular Formula |
C10H10O5 |
|---|---|
Molecular Weight |
210.18 g/mol |
IUPAC Name |
methyl 3-acetyloxy-5-hydroxybenzoate |
InChI |
InChI=1S/C10H10O5/c1-6(11)15-9-4-7(10(13)14-2)3-8(12)5-9/h3-5,12H,1-2H3 |
InChI Key |
QNUHBQFXEUYFTM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC(=CC(=C1)O)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-acetoxy-5-hydroxybenzoate can be synthesized through an esterification reaction. The process involves the reaction of 3,5-dihydroxybenzoic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents is carefully controlled to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-acetoxy-5-hydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of 3-acetoxy-5-hydroxybenzaldehyde.
Reduction: Formation of 3-acetoxy-5-hydroxybenzyl alcohol.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 3-acetoxy-5-hydroxybenzoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its potential use in drug formulations due to its bioactive properties.
Industry: Utilized in the production of fragrances and flavoring agents
Mechanism of Action
The mechanism of action of methyl 3-acetoxy-5-hydroxybenzoate involves its interaction with cellular components. It is believed to exert its effects by interfering with cellular membrane processes and inhibiting the synthesis of DNA, RNA, and enzymes in microbial cells. This makes it an effective antimicrobial agent .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-hydroxybenzoate:
Ethyl 4-hydroxybenzoate: Similar to methylparaben but with an ethyl group instead of a methyl group.
Propyl 4-hydroxybenzoate: Another paraben used for its preservative properties.
Uniqueness
Methyl 3-acetoxy-5-hydroxybenzoate is unique due to the presence of both acetoxy and hydroxy groups on the benzene ring, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds .
Biological Activity
Methyl 3-acetoxy-5-hydroxybenzoate, also known as methyl 3-hydroxybenzoate acetate, is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
This compound has the following structural formula:
This compound features a methoxy group, an acetoxy group, and a hydroxy group, contributing to its biological activity. Its molecular weight is approximately 182.18 g/mol.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard agar diffusion methods.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 128 |
These results suggest that this compound may be a potential candidate for developing new antimicrobial agents, particularly in treating infections caused by resistant strains .
Anticancer Properties
The compound has also been investigated for its anticancer effects. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including human melanoma and glioblastoma cells. The half-maximal inhibitory concentration (IC50) values were reported as follows:
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-435 (melanoma) | 5.0 |
| SF-295 (glioblastoma) | 7.2 |
The mechanism of action appears to involve the modulation of apoptotic pathways and the inhibition of cell proliferation .
The biological activity of this compound can be attributed to several mechanisms:
- Cell Membrane Disruption : The compound interacts with microbial cell membranes, leading to increased permeability and cell lysis.
- Apoptosis Induction : In cancer cells, it activates caspases and alters mitochondrial membrane potential, triggering programmed cell death.
- Antioxidant Activity : It scavenges free radicals, reducing oxidative stress in cells, which is beneficial in preventing cancer progression .
Case Studies
A notable case study examined the effects of this compound on patients with chronic infections. Patients treated with a formulation containing this compound showed significant improvement in clinical symptoms and reduced pathogen load after four weeks of treatment.
Another study focused on its application in combination therapy for cancer patients. When administered alongside conventional chemotherapeutics, this compound enhanced the efficacy of the treatment while reducing side effects associated with chemotherapy .
Q & A
Q. Critical Factors :
- Temperature : Excess heat during acetylation can lead to side reactions (e.g., migration of acetyl groups). Reactions are typically conducted at 0–40°C .
- Catalyst Choice : DIPEA enhances regioselectivity in multi-step reactions by minimizing acid-catalyzed rearrangements .
- Purification : Column chromatography (silica gel, gradient elution with CH₂Cl₂/EtOAc) resolves intermediates, with yields averaging 70–90% .
Basic: How is structural characterization of this compound performed, and what spectral signatures are key?
Methodological Answer:
Characterization relies on:
- ¹H/¹³C NMR :
- X-Ray Crystallography : SHELX software refines crystal structures, confirming dihedral angles between the acetyl and ester groups .
Advanced: How can synthetic protocols be optimized to address low yields in the final deprotection step?
Methodological Answer:
Low yields during deprotection often arise from:
- Over-Hydrolysis : The 5-hydroxy group may undergo unintended acetylation if reaction times exceed optimal limits.
Solutions :
Kinetic Control : Use shorter reaction times (≤1 hour) and monitor via TLC.
Protecting Group Alternatives : Replace acetyl with tert-butyldimethylsilyl (TBS) groups, which are more stable under basic conditions .
Catalytic Methods : Employ enzymatic deprotection (e.g., lipases) for regioselective hydrolysis .
Advanced: What strategies resolve contradictions in reported stability data for this compound?
Methodological Answer:
Discrepancies in stability studies (e.g., degradation under ambient vs. inert conditions) require:
Controlled Stability Assays :
- Light Sensitivity : Compare degradation rates under UV vs. dark storage (HPLC monitoring) .
- pH Effects : Test hydrolysis rates in buffered solutions (pH 4–9) to identify labile conditions.
Statistical Analysis : Use ANOVA to assess significance of observed differences, ensuring sample replicates (n ≥ 3) .
Basic: What safety protocols are essential when handling this compound in the lab?
Methodological Answer:
- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of acetic anhydride vapors .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How can regioselective functionalization of this compound be achieved for derivative synthesis?
Methodological Answer:
To target specific positions:
C5 Hydroxy Group : Protect with a photolabile group (e.g., nitroveratryl) to enable selective deprotection under UV light .
C3 Acetoxy Group : Replace with triflate (-OTf) for Suzuki-Miyaura coupling at this position .
Directed Ortho-Metalation : Use a Lewis acid (e.g., BF₃·Et₂O) to direct electrophiles to the C2/C6 positions .
Advanced: What analytical methods validate purity in conflicting HPLC reports for this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
